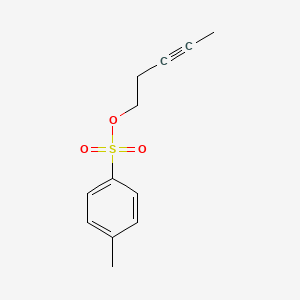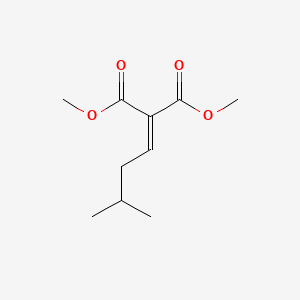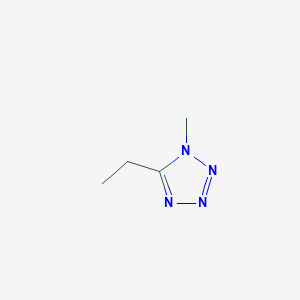
Poly(ethyl acrylate/acrylic acid)
概要
説明
Poly(ethyl acrylate/acrylic acid), is a polymer formed from the monomers 2-propenoic acid and ethyl 2-propenoate. This compound is known for its versatility and is widely used in various industrial applications due to its unique properties such as flexibility, transparency, and resistance to environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid with ethyl 2-propenoate is typically carried out through free radical polymerization. This process involves the use of initiators such as peroxides or azo compounds to generate free radicals, which then initiate the polymerization reaction. The reaction is usually conducted in a solvent like ethanol or ethyl acetate under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer often involves bulk or solution polymerization techniques. Bulk polymerization is carried out without any solvent, while solution polymerization uses a solvent to dissolve the monomers and the resulting polymer. The choice of method depends on the desired properties of the final product and the specific application requirements .
化学反応の分析
Types of Reactions
Poly(ethyl acrylate/acrylic acid), can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols .
科学的研究の応用
Poly(ethyl acrylate/acrylic acid), has a wide range of applications in scientific research:
Chemistry: Used as a co-monomer in the synthesis of various copolymers with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
作用機序
The mechanism of action of Poly(ethyl acrylate/acrylic acid), involves the interaction of its polymer chains with various molecular targets. The polymer chains can form physical or chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner .
類似化合物との比較
Similar Compounds
Polyacrylic acid: A polymer of 2-propenoic acid, known for its superabsorbent properties.
Polymethyl methacrylate: A polymer of methyl 2-methylpropenoate, commonly used as a glass substitute due to its transparency and durability
Uniqueness
Poly(ethyl acrylate/acrylic acid), stands out due to its unique combination of flexibility, transparency, and environmental resistance. These properties make it suitable for a wide range of applications, from industrial coatings to biomedical devices .
特性
CAS番号 |
25085-35-2 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H4O2/c1-3-5(6)7-4-2;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChIキー |
XHIOOWRNEXFQFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.C=CC(=O)O |
正規SMILES |
CCOC(=O)C=C.C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)
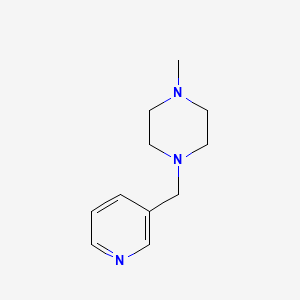

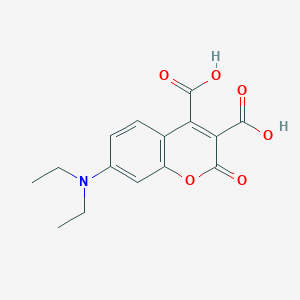



![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)
